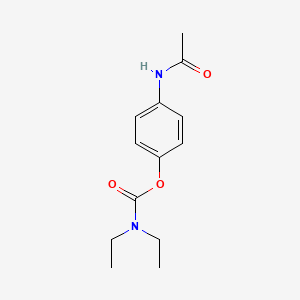

4-Acetamidophenyl diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidophenyl diethylcarbamate is a chemical compound with diverse applications in scientific research. It has a molecular formula of C13H18N2O3 . This compound exhibits intriguing properties that make it an invaluable tool for studying various biological processes and developing innovative solutions.

Molecular Structure Analysis

The molecular structure of 4-Acetamidophenyl diethylcarbamate consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 250.294 Da, and the monoisotopic mass is 250.131744 Da .Aplicaciones Científicas De Investigación

Transformation and Toxicants Production

- Transformation by Chlorination : Acetaminophen undergoes significant transformation during wastewater chlorination, producing toxicants like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine (NAPQI), which are associated with acetaminophen overdose lethality. This indicates the environmental impact and potential risks associated with common pain relievers in water treatment processes (Bedner & Maccrehan, 2006).

Degradation and Removal Techniques

Peroxymonosulfate Activation : Amorphous Co(OH)2 nanocages have shown remarkable efficiency in degrading acetaminophen via peroxymonosulfate activation, achieving 100% removal within minutes. This highlights the potential of amorphous materials in water treatment and pollutant degradation (Qi et al., 2020).

Photocatalytic Degradation : Graphene/titanium dioxide nanotubes have demonstrated high efficiency in degrading acetaminophen under UV light, offering insights into using catalysts for environmental detoxification (Tao et al., 2015).

Electrochemical Detection and Sensing

- Nickel Oxide for Electrochemical Sensing : Nickel oxide modified glassy carbon electrodes have been developed for the sensitive electrochemical detection of 4-acetaminophen, demonstrating potential for practical sensor applications in monitoring pharmaceutical formulations and biological samples (Annadurai et al., 2021).

Binding and Interaction Studies

- Binding to Human Serum Albumin : Studies on thiosemicarbazone derivatives, including compounds related to acetaminophen structure, have shown significant binding to human serum albumin. This research aids in understanding the pharmacokinetic mechanisms of drugs and their interactions with serum proteins (Karthikeyan et al., 2016).

Propiedades

IUPAC Name |

(4-acetamidophenyl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-8-6-11(7-9-12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWSBARMBBQBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl diethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2801133.png)

![4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2801136.png)

![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801138.png)

![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)

![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

![2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)